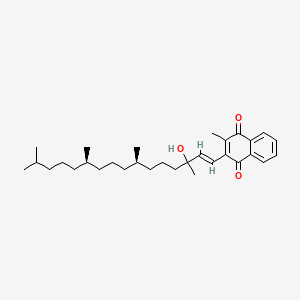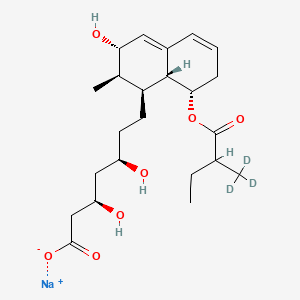
3alpha-Hydroxy Pravastatin-d3 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha-Hydroxy Pravastatin-d3 Sodium Salt: is a deuterated form of 3alpha-Hydroxy Pravastatin, which is a metabolite of the cholesterol-lowering drug pravastatin. This compound is primarily used in scientific research as a reference standard and for analytical purposes. It is part of the statin family, which is known for its role in inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt involves multiple steps, starting from the precursor pravastatin. The process typically includes hydroxylation and deuteration reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for achieving high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards. Techniques such as chromatography and crystallization are often employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3alpha-Hydroxy Pravastatin-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is used as a reference standard for analytical methods such as mass spectrometry and chromatography. It helps in the identification and quantification of pravastatin and its metabolites .
Biology: In biological research, this compound is used to study the metabolic pathways of pravastatin. It aids in understanding how the drug is processed in the body and its effects on various biological systems .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of pravastatin. It helps in determining the drug’s efficacy, safety, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of pravastatin-based medications. It ensures that the drugs meet regulatory standards and are safe for consumption .
Mécanisme D'action
The mechanism of action of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is similar to that of pravastatin. It inhibits the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparaison Avec Des Composés Similaires
Pravastatin: The parent compound, used as a cholesterol-lowering medication.
Mevastatin: Another statin with a similar mechanism of action.
Simvastatin: A widely used statin with a slightly different chemical structure.
Uniqueness: 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is unique due to its deuterated form, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for more precise measurements in mass spectrometry .
Propriétés
Formule moléculaire |
C23H35NaO7 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,16-,17-,18+,19-,20+,22+;/m1./s1/i2D3; |
Clé InChI |
QMLCOLOJNAKCFF-JKMYDAIXSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
SMILES canonique |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)



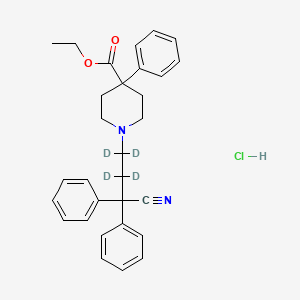
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
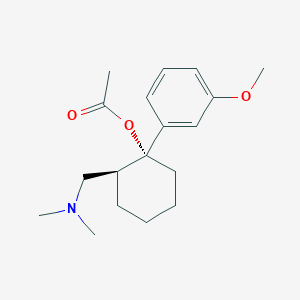
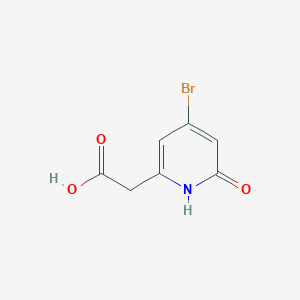
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
